molecular formula C10H18N2O4 B11724914 Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate

Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate

Cat. No.: B11724914
M. Wt: 230.26 g/mol
InChI Key: HHWQKQIEQUQCRM-UHFFFAOYSA-N
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Description

Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate is a chemical compound with a complex structure that includes an ethyl ester, a methoxyimino group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(morpholin-4-yl)propanoate with methoxyamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methoxyimino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the methoxyimino group to an amine.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-morpholin-4-yl-7-phenyl-4H-chromen-4-one: A compound with a morpholine ring and a chromenone structure.

    4-(2-Morpholin-4-ylethoxy)aniline: Contains a morpholine ring and an aniline group.

Uniqueness

Ethyl 2-(methoxyimino)-3-(morpholin-4-yl)propanoate is unique due to its combination of an ethyl ester, methoxyimino group, and morpholine ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H18N2O4

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-methoxyimino-3-morpholin-4-ylpropanoate

InChI

InChI=1S/C10H18N2O4/c1-3-16-10(13)9(11-14-2)8-12-4-6-15-7-5-12/h3-8H2,1-2H3

InChI Key

HHWQKQIEQUQCRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NOC)CN1CCOCC1

Origin of Product

United States

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